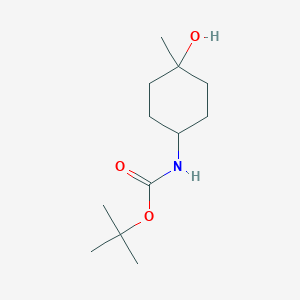

cis-4-(Boc-amino)-1-methylcyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXFTPOGGFHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169806 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233764-31-3 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction-Based Synthesis

Key Reaction Pathway

The most widely documented method involves a Grignard addition to tert-butoxycarbonyl (Boc)-protected 4-aminocyclohexanone (Figure 1). The reaction proceeds as follows:

Substrate Preparation :

Methyl Group Introduction via Grignard Reagent :

Workup and Isolation :

Table 1. Reaction Conditions for Grignard-Based Synthesis

Alternative Synthetic Routes

Hydrogenation of Oxime Intermediates

A less common approach involves the hydrogenation of 4-(Boc-amino)cyclohexanone oxime in the presence of platinum oxide (PtO₂):

Oxime Formation :

Hydrogenation and Boc Protection :

Table 2. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Stereoselectivity | Key Advantage |

|---|---|---|---|

| Grignard Addition | 53 | Moderate (cis:trans ≈ 2:1) | Scalable, fewer steps |

| Hydrogenation/Oxime | 24–31 | Low | Avoids Grignard reagents |

Stereochemical Control and Purification

Isomer Separation

The Grignard method produces a cis/trans diastereomeric mixture , necessitating chromatographic separation:

Challenges and Optimization Strategies

Byproduct Formation

Q & A

Q. Q: What are the key methodological challenges in synthesizing cis-4-(Boc-amino)-1-methylcyclohexanol, and how can reaction conditions be optimized to improve yield?

A: The synthesis involves 9 steps with an overall yield of ~16%, as reported in a recent study . Key challenges include regioselective Boc protection, stereochemical control during cyclohexanol substitution, and minimizing side reactions (e.g., dehydration or epimerization). Methodological optimizations:

- Temperature Control : Slow heating (<4°C/min) during cyclization reduces byproduct formation .

- Catalyst Selection : Use of mild Lewis acids (e.g., ZnCl₂) enhances Boc-deprotection efficiency while preserving stereochemistry .

- Purification : Gradient HPLC with C18 columns (acetonitrile/water, 0.1% TFA) resolves cis/trans isomers effectively .

Stereochemical Characterization

Q. Q: How can researchers confirm the cis-configuration of 4-(Boc-amino)-1-methylcyclohexanol experimentally?

A:

- NMR Analysis : Coupling constants () between axial protons (e.g., H-4 and H-1) in H NMR distinguish cis () from trans () isomers .

- X-ray Crystallography : Resolves spatial arrangement of substituents definitively .

- IR Spectroscopy : NIST reference spectra (e.g., 1616 cm⁻¹ for cyclohexanol O-H stretch) validate structural integrity .

Stability and Degradation Pathways

Q. Q: Under what conditions does this compound degrade, and how can stability be monitored?

A:

- Acidic Conditions : Boc groups hydrolyze at pH < 2, forming 4-amino-1-methylcyclohexanol. Stabilize with buffered solutions (pH 5–7) .

- Thermal Stability : Decomposition occurs >150°C. Monitor via TGA or isothermal GC-MS at 100–120°C .

- Light Sensitivity : UV-Vis spectroscopy detects photooxidation byproducts (λ = 270–300 nm) .

Analytical Method Validation

Q. Q: What validated analytical methods are recommended for quantifying this compound and its impurities?

A:

- GC-MS : HP-Innowax columns (60°C to 240°C, 4°C/min) resolve methylcyclohexanol derivatives with <5% RSD .

- HPLC : Chiralpak AD-H columns (n-hexane/isopropanol, 90:10) separate stereoisomers (LOD = 0.1 µg/mL) .

- Impurity Profiling : LC-QTOF-MS identifies trace byproducts (e.g., de-Boc intermediates) down to 0.01% .

Advanced: Stereochemical Impurities

Q. Q: How can trace trans-4-(Boc-amino)-1-methylcyclohexanol impurities be detected and quantified in synthesized batches?

A:

- Chiral SFC : Supercritical fluid chromatography with amylose columns achieves baseline separation (resolution >2.0) .

- NMR Relaxation : T₁ relaxation times differ between cis/trans isomers due to steric effects .

- Synthetic Controls : Use enantiopure Boc-protecting agents to suppress trans-isomer formation during cyclohexanol functionalization .

Advanced: Scalability and Process Optimization

Q. Q: What strategies improve the scalability of this compound synthesis for preclinical studies?

A:

- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 24h to 3h) and improve reproducibility .

- Cost Reduction : Automated reagent storage lowers synthesis costs from 11/mg .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for Boc protection, reducing environmental impact .

Advanced: Biological Activity Profiling

Q. Q: How can this compound derivatives be designed to study structure-activity relationships (SAR) in enzyme inhibition?

A:

- Scaffold Modification : Introduce substituents at C-1 (e.g., halogenation) to modulate steric bulk and hydrogen-bonding capacity .

- Protease Inhibition : Analog design inspired by hepatitis C NS3/4A protease inhibitors (e.g., cyclopentyl carboxamides) improves target binding .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to carbonic anhydrase isoforms (hCA I/II) .

Advanced: Stability in Formulation

Q. Q: What formulation strategies enhance the stability of this compound in aqueous buffers for in vitro assays?

A:

- Lyophilization : Freeze-drying with trehalose (1:5 w/w) prevents hydrolysis during storage .

- Micellar Encapsulation : Poloxamer 407 micelles (10% w/v) improve solubility and shelf life (>6 months at 4°C) .

- pH Optimization : Citrate-phosphate buffers (pH 6.5) minimize Boc-group cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.